Picropodophyllotoxin-d6
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Overview
Description
Picropodophyllotoxin-d6 is a deuterium-labeled derivative of picropodophyllotoxin, a naturally occurring aryltetralin lignan. Picropodophyllotoxin is primarily isolated from the roots of Podophyllum hexandrum and has been recognized for its significant antitumor activity. The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of picropodophyllotoxin-d6 involves the incorporation of deuterium atoms into the picropodophyllotoxin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuterium incorporation. The final product is purified using chromatographic techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Picropodophyllotoxin-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines are commonly used under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Picropodophyllotoxin-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and transformations of picropodophyllotoxin in biological systems.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Picropodophyllotoxin-d6 exerts its effects primarily through the inhibition of the insulin-like growth factor-1 receptor (IGF-1R). This inhibition leads to the disruption of downstream signaling pathways, resulting in cell cycle arrest and apoptosis. The compound also induces the generation of reactive oxygen species (ROS), further contributing to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Podophyllotoxin: A naturally occurring lignan with similar antitumor properties but higher systemic toxicity.
Etoposide: A semisynthetic derivative of podophyllotoxin used clinically as an anticancer drug.
Teniposide: Another semisynthetic derivative with similar applications to etoposide.
Uniqueness: Picropodophyllotoxin-d6 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C22H22O8 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(5R,5aR,8aS,9R)-5-hydroxy-9-[3-methoxy-4,5-bis(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i1D3,3D3 |
InChI Key |
YJGVMLPVUAXIQN-MVKREVDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Origin of Product |
United States |
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